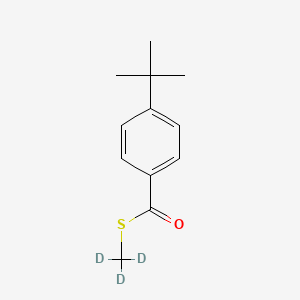![molecular formula C16H18O2S B14423837 1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol CAS No. 84137-80-4](/img/structure/B14423837.png)
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol is an organic compound that features a sulfanyl group attached to a 4-methylphenyl ring and a phenoxypropan-2-ol moiety
Vorbereitungsmethoden
The synthesis of 1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol typically involves the reaction of 4-methylthiophenol with 3-phenoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenoxypropan-2-ol moiety may interact with cellular membranes, affecting their fluidity and function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol can be compared with similar compounds such as:
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]propan-1-one: This compound has a similar sulfanyl group but differs in the presence of a ketone group instead of a phenoxypropan-2-ol moiety.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: This compound features a sulfinyl group and a tetrazole ring, offering different chemical and biological properties.
1-Methyl-4-[(4-methylphenyl)sulfanyl]benzene: This compound has a simpler structure with a sulfanyl group attached to a benzene ring.
Eigenschaften
CAS-Nummer |
84137-80-4 |
|---|---|
Molekularformel |
C16H18O2S |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfanyl-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H18O2S/c1-13-7-9-16(10-8-13)19-12-14(17)11-18-15-5-3-2-4-6-15/h2-10,14,17H,11-12H2,1H3 |
InChI-Schlüssel |
PMNWFCRYJDPACM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC(COC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene](/img/structure/B14423756.png)
![{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene](/img/structure/B14423760.png)
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline](/img/structure/B14423761.png)

![[(1S,2S)-1-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxy-1,2,3,4-tetrahydrochrysen-2-yl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B14423767.png)
![Trimethyl[(thiophen-2-yl)oxy]silane](/img/structure/B14423768.png)


silane](/img/structure/B14423789.png)
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)
![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)



